molecular formula C26H25ClN2O4 B11596029 methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11596029
M. Wt: 464.9 g/mol
InChI Key: LLEDGOUCZSMMJP-UUYOSTAYSA-N
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Description

METHYL (4Z)-4-{[1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a complex structure with multiple functional groups, including a pyrrole ring, a furan ring, and a chlorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-{[1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the chlorinated aromatic ring: This step may involve a Friedel-Crafts acylation reaction, where the chlorinated aromatic compound is introduced to the pyrrole ring.

    Formation of the furan ring: The furan ring can be synthesized through the Feist-Benary synthesis, involving the reaction of an α-haloketone with an aldehyde.

    Final assembly: The final step involves coupling the different fragments under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-{[1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-{[1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-4-{[1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(THIOPHEN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-4-{[1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(PYRIDIN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (4Z)-4-{[1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H25ClN2O4

Molecular Weight

464.9 g/mol

IUPAC Name

methyl (4Z)-4-[[1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C26H25ClN2O4/c1-15-8-9-20(13-23(15)27)29-16(2)11-19(17(29)3)12-22-24(26(31)32-5)18(4)28(25(22)30)14-21-7-6-10-33-21/h6-13H,14H2,1-5H3/b22-12-

InChI Key

LLEDGOUCZSMMJP-UUYOSTAYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=C(N(C3=O)CC4=CC=CO4)C)C(=O)OC)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=C(N(C3=O)CC4=CC=CO4)C)C(=O)OC)C)Cl

Origin of Product

United States

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